molecular formula C4H7NO B116388 Pyrrolidone CAS No. 616-45-5

Pyrrolidone

Cat. No. B116388
CAS RN: 616-45-5
M. Wt: 85.1 g/mol
InChI Key: HNJBEVLQSNELDL-UHFFFAOYSA-N
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Description

Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam . It is the simplest γ-lactam and is a colorless liquid that is miscible with water and most common organic solvents . Pyrrolidone is used as a building block in the synthesis of more complex organic compounds .


Synthesis Analysis

Pyrrolidone is generally produced by the free radical polymerization of N-vinyl-2-pyrrolidone . Several methods have been developed for the synthesis of pyrrolidines, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

Pyrrolidone is a colorless liquid that is miscible with water and most common organic solvents . It is made by the free radical polymerization of N-vinyl-2-pyrrolidone .

Scientific Research Applications

Nootropic and Neuroprotective Applications

Pyrrolidone derivatives have been extensively researched for their potential as nootropics, which are substances that may improve cognitive functions such as memory and learning. The research in this area dates back over three decades. One of the first compounds in this class, piracetam, was developed in the late 1960s and has shown promise for neuroprotection after stroke and as an antiepileptic agent. These derivatives generally do not induce adverse psychopharmacological actions like sedation or motor changes, which distinguishes them from other psychoactive drugs. However, the exact mechanisms of action for these compounds are still not fully understood, and different compounds within this class may have varied modes of action. Recent developments include the licensing of levetiracetam as a potential major new antiepileptic drug and piracetam for its antimyoclonic action and effects after stroke and in mild cognitive impairment (Shorvon, 2001).

Pharmaceutical Intermediates and Solvents

Pyrrolidone is widely used as a solvent and as an intermediate in industrial syntheses. The hydrogenation of succinimide to 2-Pyrrolidone (P-Done) is a notable process in this context. Earlier attempts at this reaction yielded low rates and poor selectivity, but recent advancements have improved these outcomes, particularly using skeletal nickel catalysts in aqueous and non-aqueous solvents (Tanielyan et al., 2014).

Biological Monitoring and Toxicokinetics

Pyrrolidone exhibits a high absolute bioavailability and can penetrate the blood-brain barrier, as demonstrated in studies with rats. These properties indicate its potential for delivering therapeutic effects directly to the brain (Sariev et al., 2003). Additionally, the use of biomarkers for exposure to N-methyl-2-pyrrolidone (NMP), a variant of pyrrolidone, has been evaluated. This research is crucial for understanding the toxicokinetics of NMP and its suitability as an industrial chemical (Akesson et al., 2004).

Penetration Enhancers in Drug Delivery

Pyrrolidones, particularly N-methyl-2-pyrrolidone (NMP), have been researched for their role as penetration enhancers in drug delivery. These compounds can affect the intercellular lipid bilayers in the stratum corneum, altering the region's solubilizing ability and thereby promoting drug partition into the skin (Babu & Chen, 2015).

properties

IUPAC Name

pyrrolidin-2-one
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InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
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InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC1
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Molecular Formula

C4H7NO
Record name PYRROLIDONE
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Related CAS

24968-97-6, Array
Record name 2-Pyrrolidone homopolymer
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DSSTOX Substance ID

DTXSID8027246
Record name 2-Pyrrolidinone
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Molecular Weight

85.10 g/mol
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Physical Description

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID.
Record name 2-Pyrrolidinone
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Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C
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Flash Point

265 °F (129 °C) (open cup), 129 °C o.c.
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Solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good
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Density

1.116 @ 25 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.
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Product Name

2-Pyrrolidinone

Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid

CAS RN

616-45-5, 22580-55-8
Record name 2-Pyrrolidone
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Record name Hydrogen tribromide, compound with pyrrolidin-2-one (1:3)
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Melting Point

25.0 °C, 23 °C, 25 °C
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Synthesis routes and methods I

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
8.9 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidone
Reactant of Route 2
Pyrrolidone
Reactant of Route 3
Pyrrolidone
Reactant of Route 4
Pyrrolidone
Reactant of Route 5
Pyrrolidone
Reactant of Route 6
Pyrrolidone

Citations

For This Compound
320,000
Citations
S Shorvon - The Lancet, 2001 - thelancet.com
The pyrrolidone (2-oxopyrrolidine) family of chemicals has been the subject of research for more than three decades. Experimental and clinical work first focused on their so-called …
Number of citations: 172 www.thelancet.com
P Franco, I De Marco - Polymers, 2020 - mdpi.com
Polyvinylpyrrolidone (PVP) is a hydrophilic polymer widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields. Up to now, several PVP-based systems …
Number of citations: 171 www.mdpi.com
RB Login - Journal of the American Oil Chemists' Society, 1995 - Springer
… In addition, pyrrolidone can elec… of pyrrolidone to a variety of hydrophobes of interest to both industrial and academic researchers. The chemistry of selected surface-active pyrrolidone …
Number of citations: 44 link.springer.com
R Sanghvi, R Narazaki, SG Machatha… - Aaps Pharmscitech, 2008 - Springer
The solubilization efficiency of N-methyl pyrrolidone (NMP) has been determined and compared to that of ethanol and propylene glycol for 13 poorly soluble drugs. NMP is found to be a …
Number of citations: 142 link.springer.com
HA Ravin, AM Seligman, J Fine - New England Journal of …, 1952 - Mass Medical Soc
POLYVINYL pyrrolidone (PVP, Periston or Kollidon), was proposed in 1940 as an effective nontoxic plasma substitute.¶ It is a synthetic, water-soluble, macromolecular polymer, …
Number of citations: 265 www.nejm.org
M Pattanaik, SK Bhaumik - Materials Letters, 2000 - Elsevier
Adsorption of polyvinyl pyrrolidone (PVP) onto the oxide surfaces, namely, kaolinite, titanium dioxide, iron oxide and alumina has been studied by electrokinetics and measurement of …
Number of citations: 147 www.sciencedirect.com
S Benamer, M Mahlous, A Boukrif, B Mansouri… - Nuclear Instruments and …, 2006 - Elsevier
Poly(vinyl pyrrolidone) (PVP) hydrogels were crosslinked by using gamma irradiation technique. The effects of the PVP concentration and the absorbed dose on gel content were …
Number of citations: 178 www.sciencedirect.com
MJ Davila, R Alcalde, S Aparicio - Industrial & Engineering …, 2009 - ACS Publications
In this paper thermophysical properties of 2-pyrrolidone, N-methyl-2-pyrrolidone, and N-cyclohexyl-2-pyrrolidone, in binary and ternary liquid mixtures with water are reported at 298.15 …
Number of citations: 34 pubs.acs.org
B Lim, PHC Camargo, Y Xia - Langmuir, 2008 - ACS Publications
This article describes a simple approach to anisotropic Au nanostructures with various shapes by reducing HAuCl 4 with poly(vinyl pyrrolidone) (PVP) in aqueous solutions without the …
Number of citations: 153 pubs.acs.org
MI Loría-Bastarrachea, W Herrera-Kao… - Journal of thermal …, 2011 - akjournals.com
The aim of this study was to gain some fundamental knowledge on the thermal degradation pathways of poly( N -vinyl pyrrolidone) using Thermogravimetry coupled with Fourier …
Number of citations: 233 akjournals.com

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